

Detecting the GRB14-Insulin Receptor Interaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BG14

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Introduction

Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that plays a crucial role in negatively regulating insulin signaling. It directly interacts with the activated insulin receptor (IR), inhibiting its tyrosine kinase activity and thereby attenuating downstream signaling pathways.^{[1][2][3][4][5][6][7]} Understanding the molecular details of the GRB14-IR interaction is paramount for developing novel therapeutic strategies for insulin resistance and type 2 diabetes.

These application notes provide an overview and detailed protocols for several key methods used to detect and characterize the interaction between GRB14 and the insulin receptor. The described techniques—Co-Immunoprecipitation (Co-IP), Bioluminescence Resonance Energy Transfer (BRET), and Yeast Two-Hybrid (Y2H)—offer complementary approaches to study this interaction in various contexts, from endogenous protein complexes in cells to binary interactions in a controlled system.

Quantitative Data Summary

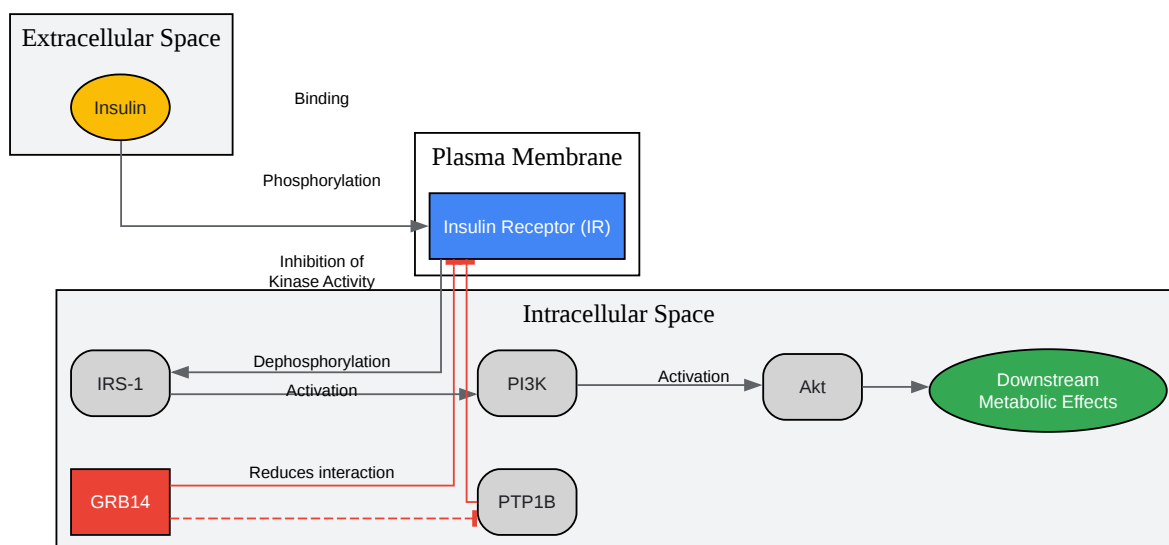
The following table summarizes quantitative data from studies characterizing the GRB14-insulin receptor interaction. The dissociation constant (K_d) is a measure of binding affinity, with a lower K_d indicating a stronger interaction.

Method	Interacting Proteins	Cell Line/System	Ligand/Stimulus	Dissociation Constant (Kd) / Other Quantitative Measures	Reference
Surface Plasmon Resonance (SPR)	Recombinant human insulin and insulin receptor ectodomain (isoform A)	In vitro	Insulin	High-affinity site (Kd1): 38.1 ± 0.9 nM; Low-affinity site (Kd2): 166.3 ± 7.3 nM	
Bioluminescence Resonance Energy Transfer (BRET)	IR-Rluc and Grb14-YFP	HEK293 cells	Insulin (100 nM)	Insulin markedly increases the affinity between IR and Grb14.[1]	[1][8]
Co-Immunoprecipitation	Myc-tagged Grb14 and Insulin Receptor	CHO-IR cells	Insulin (20 nM)	Mutation of Ala378 in the BPS domain of Grb14 dramatically reduces binding to the insulin receptor.[9]	[9]
Co-Immunoprecipitation	Grb14 and IR (wild-type vs. mutants)	COS-7 cells	Insulin (100 nM)	Mutation of L1038 in the IR α C-helix reduced Grb14 recruitment by ~55%. Mutation of	[11][10]

K1168 in the
IR activation
loop reduced
Grb14
binding by
~50%.[\[10\]](#)

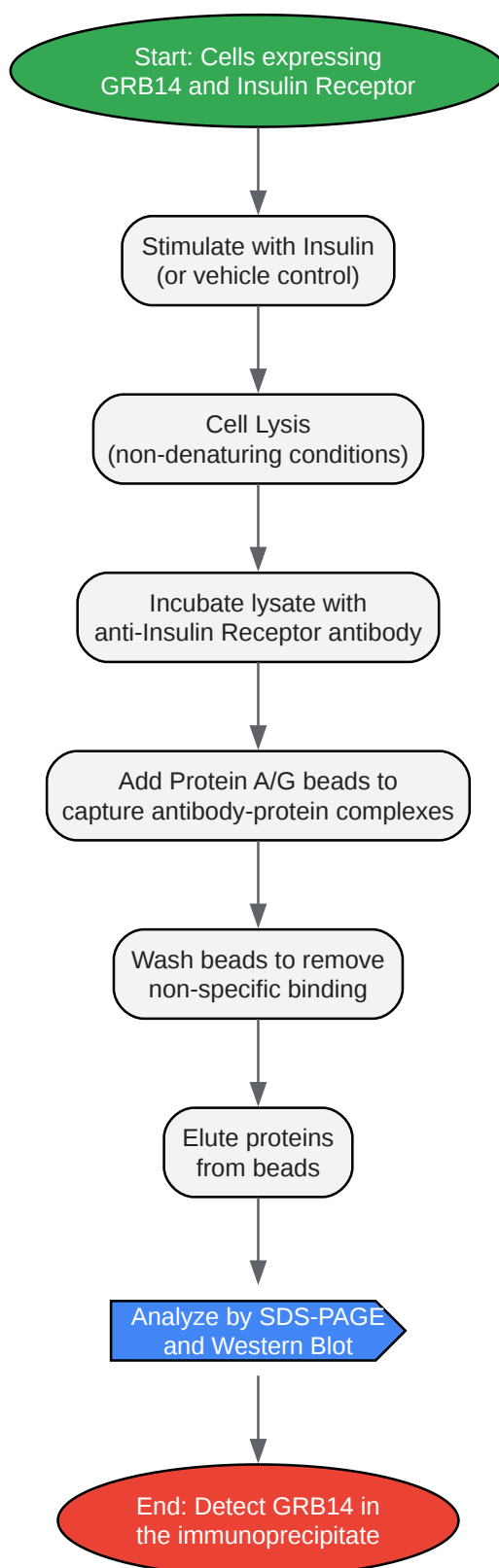
Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental approaches, the following diagrams are provided.



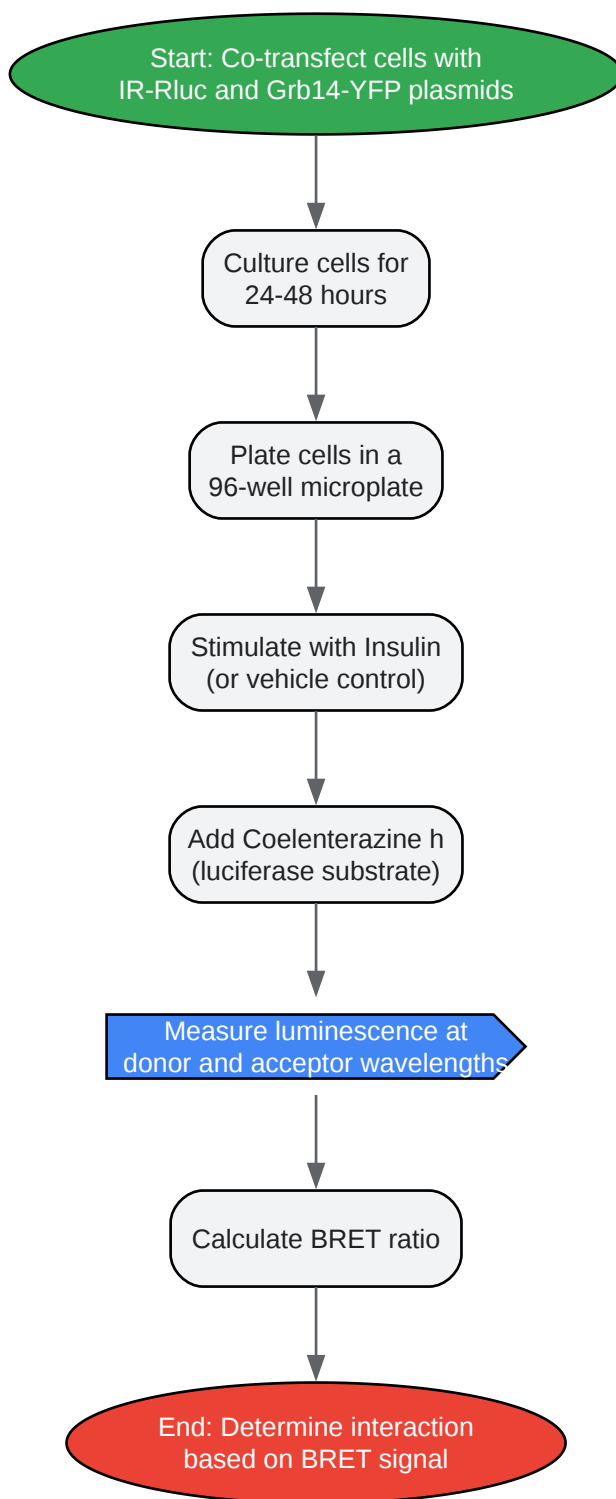
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Caption: GRB14 inhibits insulin receptor signaling.



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Caption: Co-Immunoprecipitation workflow.



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- To cite this document: BenchChem. [Detecting the GRB14-Insulin Receptor Interaction: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591132#methods-for-detecting-grb14-insulin-receptor-interaction]

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